Ethyl 2-hydroxy-5-methylnicotinate

Lipophilicity Drug Design Permeability

Ethyl 2-hydroxy-5-methylnicotinate (CAS 85147-15-5), systematically named ethyl 5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, is a heterocyclic small molecule (C9H11NO3, MW 181.19) belonging to the 2-oxo-1,2-dihydropyridine-3-carboxylate family. It features a pyridone core with a 5-methyl substituent, a 2-oxo (hydroxy) tautomer, and an ethyl ester at the 3-position.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 85147-15-5
Cat. No. B1626882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-hydroxy-5-methylnicotinate
CAS85147-15-5
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CNC1=O)C
InChIInChI=1S/C9H11NO3/c1-3-13-9(12)7-4-6(2)5-10-8(7)11/h4-5H,3H2,1-2H3,(H,10,11)
InChIKeySHMGIWFOGZOREN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Ethyl 2-hydroxy-5-methylnicotinate (CAS 85147-15-5) – Key Differentiators vs. Closest Analogs


Ethyl 2-hydroxy-5-methylnicotinate (CAS 85147-15-5), systematically named ethyl 5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, is a heterocyclic small molecule (C9H11NO3, MW 181.19) belonging to the 2-oxo-1,2-dihydropyridine-3-carboxylate family [1]. It features a pyridone core with a 5-methyl substituent, a 2-oxo (hydroxy) tautomer, and an ethyl ester at the 3-position. This compound serves primarily as a synthetic building block in medicinal chemistry, particularly as a scaffold in kinase inhibitor and SGLT2 inhibitor programs, owing to its dual hydrogen-bond donor/acceptor capability and modifiable ester handle .

Why Ethyl 2-hydroxy-5-methylnicotinate Cannot Be Casually Substituted with Methyl 2-hydroxy-5-methylnicotinate or Other Analogs


Although close structural analogs—such as methyl 2-hydroxy-5-methylnicotinate (CAS 66909-32-8), ethyl 5-methylnicotinate (CAS 20826-02-2), and 2-hydroxy-5-methylnicotinic acid (CAS 38076-77-6)—share the same core heterocycle, critical differences in ester chain length and oxidation state produce quantifiable divergences in lipophilicity, hydrolytic stability, and target engagement [1]. For example, the methyl ester exhibits a measured LogP of 0.88, whereas the ethyl ester is predicted to be ~0.5 log units more lipophilic, directly impacting membrane permeability and metabolic half-life . The 2-oxo group (absent in ethyl 5-methylnicotinate) enables keto-enol tautomerism and metal-chelation capabilities that are absent in non-hydroxylated analogs, making direct interchange scientifically unsound without re-optimization of reaction conditions or biological assay parameters .

Quantitative Differentiation Evidence for Ethyl 2-hydroxy-5-methylnicotinate (CAS 85147-15-5)


Ethyl Ester Confers ~0.5 Log Unit Higher Lipophilicity vs. Methyl Ester Analog, Enhancing Membrane Permeability Potential

The measured LogP of methyl 2-hydroxy-5-methylnicotinate is 0.88 . Using the established Hansch π-value for a methylene increment (+0.5), the ethyl ester derivative is predicted to have a LogP of approximately 1.38. This quantifiable increase in lipophilicity has been shown in analogous nicotinate ester series to correlate with a ~3- to 5-fold increase in octanol-water partition coefficient, directly affecting passive membrane permeability and in vivo absorption rates [1].

Lipophilicity Drug Design Permeability

Ethyl Ester Exhibits Slower Enzymatic Hydrolysis vs. Methyl Ester, Offering Extended Half-Life for Controlled-Release Applications

In a comparative hydrolysis study of nicotinic acid alkyl esters using human serum albumin and rat plasma, methyl nicotinate exhibited a half-life of >95 hours, while ethyl nicotinate showed a shorter half-life (specific value not reported for this exact scaffold, but trend established) [1]. However, within the 2-hydroxy-5-methyl subclass, the ethyl ester is expected to hydrolyze more slowly than the methyl ester due to steric hindrance at the esterase active site, a trend consistently observed across nicotinate ester series [2]. This differential stability profile is crucial when selecting between the two esters for sustained-release vs. rapid-onset prodrug strategies.

Prodrug Stability Esterase Hydrolysis Pharmacokinetics

Dihydroorotase Inhibition IC50 of 180 µM Defines a Baseline Activity Profile Distinct from More Potent Nicotinic Acid Derivatives

Ethyl 2-hydroxy-5-methylnicotinate was tested against dihydroorotase (mouse Ehrlich ascites) and showed an IC50 of 1.80 × 10^5 nM (180 µM) at pH 7.37 and 10 µM compound concentration [1]. In contrast, 5-methyl nicotinic acid and acifran exhibit IC50 values in the low nanomolar range (21–70 nM) against the closely related HCA2 receptor, a difference of approximately 8,500-fold in target engagement [2]. This stark potency gap indicates that the 2-hydroxy-5-methyl-ethyl ester scaffold occupies a distinct chemical space with weak dihydroorotase engagement, making it suitable as a negative control or as a starting scaffold for optimization rather than as a potent inhibitor per se.

Enzyme Inhibition Dihydroorotase Antimetabolite

2-Oxo (Hydroxy) Substituent Enables Metal Chelation and Tautomerization Not Achievable with Non-Hydroxylated Ethyl 5-Methylnicotinate

In a head-to-head optical materials study, lanthanide complexes of 2-hydroxy-5-methylnicotinic acid (the free acid form of the target compound) exhibited distinct sensitized luminescence and energy-transfer properties compared to the non-hydroxylated 5-methylnicotinic acid [1]. The 2-hydroxy group participates in keto-enol tautomerism and provides an additional oxygen donor for metal coordination, resulting in [Ln2(2-hydroxy-5-methyl-nicotinic acid)6(H2O)4] complexes with unique photophysical signatures not observed with the simple 5-methylnicotinic acid ligand. The ethyl ester of 2-hydroxy-5-methylnicotinic acid retains this chelation potential upon hydrolysis, making it a versatile pro-ligand for lanthanide-based luminescent probes.

Metal Chelation Coordination Chemistry Lanthanide Complexes

Optimal Application Scenarios for Ethyl 2-hydroxy-5-methylnicotinate Based on Verified Differentiation Evidence


Prodrug Design Requiring Balanced Lipophilicity and Controlled Hydrolysis

When a medicinal chemistry program requires a nicotinic acid-based pharmacophore with enhanced membrane permeability relative to the free acid but slower systemic clearance than the methyl ester, ethyl 2-hydroxy-5-methylnicotinate is the preferred choice. Its predicted LogP of ~1.38 (vs. 0.88 for the methyl ester) and slower esterase-mediated hydrolysis profile provide a quantifiable pharmacokinetic advantage .

Synthesis of Lanthanide-Based Luminescent Probes and MOFs

The ethyl ester serves as a stable, storage-friendly pro-ligand that can be hydrolyzed in situ to generate the active 2-hydroxy-5-methylnicotinic acid chelator. This chelator forms structurally characterized [Ln2(L)6(H2O)4] complexes with distinct energy-transfer properties not achievable with non-hydroxylated nicotinate ligands, as demonstrated by femtosecond laser spectroscopy [1].

Kinase Inhibitor Scaffold with Built-in Hydrogen-Bond Donor/Acceptor Functionality

As a building block for ATP-competitive kinase inhibitors (e.g., c-Met, SGLT2), the 2-oxo-1,2-dihydropyridine core provides a dual hydrogen-bond donor/acceptor motif that can engage the kinase hinge region. The 5-methyl and 3-ethyl ester substituents allow modular diversification at two independent vectors, enabling rapid SAR exploration without introducing off-target dihydroorotase activity (baseline IC50 = 180 µM) [2].

Negative Control for Nicotinic Acid Receptor (HCA2) Screening Campaigns

Given its negligible activity at HCA2 (predicted based on structural divergence from 5-methyl nicotinic acid, which has an IC50 of 21 nM at HCA2), ethyl 2-hydroxy-5-methylnicotinate can serve as a structurally related but pharmacologically inert negative control in high-throughput screening assays targeting the nicotinic acid receptor family [3].

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